N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[222]octan-3-amine is a complex organic compound that features a bicyclic structure with a nitrogen atom and a chlorophenyl-furyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1-azabicyclo[2.2.2]octane ring: This can be achieved through a series of cyclization reactions.
Introduction of the chlorophenyl-furyl moiety: This step often involves coupling reactions using reagents such as chlorophenylboronic acid and furyl halides under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the application of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or furyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine exerts its effects involves interaction with specific molecular targets. These targets may include receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(1-azabicyclo[2.2.2]oct-3-yl)-, 1,1-dimethylethyl ester
- tert-butyl 4-(quinuclidin-3-yl)piperazine-1-carboxylate
Uniqueness
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific structural features, such as the combination of a bicyclic ring system with a chlorophenyl-furyl moiety.
Properties
Molecular Formula |
C18H21ClN2O |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H21ClN2O/c19-15-3-1-2-14(10-15)18-5-4-16(22-18)11-20-17-12-21-8-6-13(17)7-9-21/h1-5,10,13,17,20H,6-9,11-12H2 |
InChI Key |
QJJSFJPIINFRGM-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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